1,3-Naphthalenediol

描述

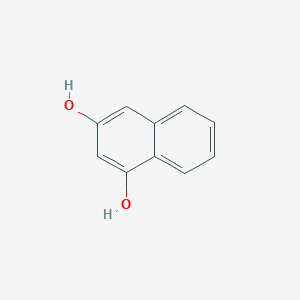

NSC-115890,也称为1,3-二羟基萘,是一种化学化合物,分子式为C10H8O2。它是萘的衍生物,其特征是在萘环的1位和3位上存在两个羟基。

准备方法

合成路线和反应条件

1,3-二羟基萘的合成通常涉及萘的羟基化。一种常用的方法是使用过氧化氢在五氧化二钒等催化剂存在下进行催化羟基化。 反应在受控温度和压力条件下进行,以确保选择性地形成1,3-二羟基衍生物 .

工业生产方法

在工业环境中,可以使用连续流动反应器将1,3-二羟基萘的生产规模化。这种方法可以更好地控制反应参数,并提高产品的收率和纯度。 还探索了使用环保型氧化剂和催化剂来使工艺更加可持续 .

化学反应分析

Oxidation Reactions

1,3-Naphthalenediol undergoes oxidation under alkaline conditions to form 2-hydroxy-1,4-naphthoquinone . This reaction highlights its susceptibility to oxidative transformations, which are critical in both synthetic and biological contexts.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Alkaline solution (pH > 9) | 2-Hydroxy-1,4-naphthoquinone | Oxidation occurs via electron transfer; yields depend on oxidant strength and solvent . |

Diazotization and Azo Coupling

This compound reacts with diazo-transfer agents like azidodimethylcarbamoyl chloride (ADMC) to form bis-diazotized derivatives . This contrasts with other diols (e.g., 1,2- or 1,4-naphthalenediols), which typically yield mono-diazotized products .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| ADMC + Et₃N (THF, -20°C) | 3 equiv. ADMC, 1 h reaction | Bis-diazotized compound | 80% |

Subsequent acetylation of mono-diazotized intermediates facilitates isolation, though this compound uniquely forms bis derivatives directly under these conditions .

Reactivity with Ammonia

Heating this compound with ammonia at 140°C produces 3-amino-1-naphthol and 1,3-naphthalenediamine . This substitution reaction demonstrates its utility in synthesizing amino-functionalized aromatic compounds.

\text{C}_{10}\text{H}_8\text{O}_2+\text{NH}_3\xrightarrow{140^\circ \text{C}}\text{C}_{10}\text{H}_9\text{NO}+\text{C}_{10}\text{H}_{10}\text{N}_2}

Antioxidant Activity

This compound exhibits moderate radical scavenging behavior , though it is less active than 1,8-naphthalenediol derivatives. Its rate constant for hydrogen atom transfer (HAT) to peroxyl radicals () is lower compared to ortho-diols like catechol .

| Compound | (M⁻¹s⁻¹) | Stoichiometric Factor (n) |

|---|---|---|

| This compound | (estimated) | Not reported |

| 1,8-Naphthalenediol | 1.1 |

Mutagenicity of Oxidation Byproducts

Ozonation and chlorination of this compound in aqueous solutions generate mutagenic products. These compounds show activity in Salmonella typhimurium assays, particularly in strains sensitive to oxidative damage (e.g., TA102) .

| Treatment | Observed Mutagenicity | Strains Affected |

|---|---|---|

| Ozonation + Chlorination | Dose-dependent mutagenic response | TA98, TA100, TA102 |

Electrochemical Behavior

In N,N-dimethylformamide (DMF), this compound participates in proton-coupled electron transfer (PCET) with electrogenerated superoxide (). Its redox potential and reactivity differ from 1,2- and 1,4-isomers due to hydroxyl group positioning .

Coordination Chemistry

This compound forms stable complexes with metal ions (e.g., Fe³⁺, Al³⁺) in the presence of mordants. These complexes are used in dyeing applications, where the compound acts as a chelating agent .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into polycyclic aromatic hydrocarbons (PAHs) and carbon oxides. The decomposition pathway is influenced by oxygen availability .

Key Takeaways:

-

This compound’s reactivity is governed by its hydroxyl group positions, enabling diverse transformations.

-

Its bis-diazotization behavior and mutagenic oxidation byproducts are notable for industrial and toxicological studies.

-

Comparative studies with 1,2- and 1,4-isomers reveal distinct antioxidant and electrochemical profiles .

For synthetic applications, its stability in air and sensitivity to light necessitate inert handling conditions.

科学研究应用

Organic Synthesis

1.1. Chemical Intermediates

1,3-Naphthalenediol serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of dyes, pigments, and other chemical derivatives due to its hydroxyl groups that facilitate further chemical reactions. For instance, it can undergo reactions such as etherification or esterification to yield more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Etherification | Alkyl naphthalenes | |

| Esterification | Naphthalene esters | |

| Oxidation | Naphthoquinones |

Pharmaceutical Applications

2.1. Antioxidant Properties

Research has shown that this compound exhibits potent antioxidant properties, making it a candidate for pharmaceutical formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic uses in conditions associated with oxidative damage.

2.2. Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer treatment.

Case Study: Anticancer Effects

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of this compound against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways .

Environmental Science

3.1. Biodegradation Studies

In environmental chemistry, this compound has been studied for its biodegradability and potential use in bioremediation processes. Its structure allows certain microorganisms to utilize it as a carbon source, thus aiding in the degradation of more complex pollutants.

Table 2: Microorganisms Capable of Biodegrading this compound

作用机制

1,3-二羟基萘的作用机制涉及它与酶和受体等分子靶标的相互作用。它可以作为某些酶的抑制剂,从而影响生化途径。 例如,已显示它可以抑制NRH脱氢酶[醌]2的活性,该酶在细胞氧化还原反应中起作用 .

相似化合物的比较

类似化合物

- 1,2-二羟基萘

- 1,4-二羟基萘

- 2,3-二羟基萘

独特性

1,3-二羟基萘因其特定的羟基化模式而独一无二,这种模式赋予其独特的化学和生物学特性。 与它的异构体相比,它表现出不同的反应性和与生物靶标的相互作用,使其成为特定应用中的一种有价值的化合物 .

生物活性

1,3-Naphthalenediol, also known as 1,3-dihydroxynaphthalene, is a polyphenolic compound with significant biological activity. This article explores its antioxidant properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and is characterized by two hydroxyl groups located at the 1 and 3 positions of the naphthalene ring. This structure contributes to its reactivity and biological properties, particularly its ability to act as a hydrogen atom donor.

Antioxidant Activity

Hydrogen Atom Transfer Mechanism

Research indicates that this compound exhibits potent hydrogen atom transfer (HAT) capabilities. It has been shown to effectively scavenge free radicals, which is crucial for its antioxidant activity. The rate constants for HAT reactions involving this compound are comparable to those of well-known antioxidants like vitamin E .

Comparative Antioxidant Studies

In comparative studies, this compound demonstrated superior antioxidant activity compared to catechols and other monophenolic antioxidants. For instance, it was found to have a higher rate constant for peroxyl radical trapping than catechol derivatives . The antioxidant capacity of this compound can be attributed to its ability to donate hydrogen atoms efficiently, thus neutralizing reactive oxygen species (ROS).

Therapeutic Applications

Potential Health Benefits

The biological activities of this compound extend beyond antioxidant properties. It has been investigated for potential applications in:

- Anti-inflammatory effects: Studies suggest that naphthalenediols may inhibit inflammatory pathways.

- Antimicrobial activity: Some research indicates that naphthalenediols possess antimicrobial properties against various pathogens.

- Cancer research: There is emerging evidence that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

Case Studies and Experimental Data

A summary of key findings from various studies on the biological activity of this compound is presented in the following table:

Analytical Techniques

Recent studies have employed advanced analytical techniques to assess the biological activity of naphthalenediols. For instance, sweeping-micellar electrokinetic chromatography (MEKC) has been utilized for rapid screening of various naphthalenediols in cosmetic products . This method allows for efficient separation and quantification of these compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Naphthalenediol, and how is purity ensured?

this compound is synthesized via two primary routes:

- Decarboxylation of 1,3-dihydroxy-2-naphthoic acid : This method involves heating the precursor under controlled conditions to remove the carboxyl group .

- Multi-step synthesis from acetylated intermediates : Acetyl groups are introduced (e.g., via acetylation with benzoyl chloride), followed by cyclization in concentrated sulfuric acid and purification using barium hydroxide and sodium bisulfite .

Purity control involves melting point analysis (124–125°C) and chromatographic techniques (HPLC), with ≥98% purity often confirmed by IR identity tests .

Q. How is this compound characterized in laboratory settings?

Key characterization methods include:

- Spectroscopy : IR confirms hydroxyl and aromatic ring signatures .

- Chromatography : HPLC with retention time calibration (logP ~1.5–2.0) ensures compound identity .

- Mass spectrometry : NIST-standardized electron ionization spectra provide molecular weight (160.17 g/mol) and fragmentation patterns .

Q. What are the regulatory considerations for handling this compound?

this compound is listed in GB/T 35824-2018 (Chinese industrial standards) as a restricted component in dyes due to potential toxicity. Researchers must adhere to:

- Safety protocols : Use PPE (gloves, masks) and avoid skin contact .

- Waste disposal : Segregate chemical waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How do synthetic methodologies impact the yield and scalability of this compound?

- Traditional synthesis (e.g., decarboxylation) achieves ~70–80% yield but requires harsh acids (H₂SO₄) and generates byproducts .

- Catalytic aerobic oxidation : Emerging methods using N-hydroxyphthalimide (NHPI) and AIBN catalysts achieve >90% yield under mild conditions (75°C, air pressure) .

Key trade-offs : Catalytic methods improve scalability but demand precise solvent selection (e.g., CH₃CN) and catalyst loading optimization .

Q. How does the hydroxyl group positioning influence the biological activity of naphthalenediol isomers?

- Cytotoxicity : this compound exhibits lower toxicity (IC₅₀ >100 µM in neurons) compared to 1,4- and 1,2-isomers, which show neurotoxicity at 10–50 µM .

- Antioxidant activity : 2,3- and 1,8-isomers outperform EGCG in protecting neurons from peroxyl radicals (e.g., 85% cell viability at 10 µM vs. 60% for EGCG) .

Mechanistic insight : Stabilization via intramolecular hydrogen bonding in 1,3-isomer reduces quinone formation, mitigating oxidative stress .

Q. How can this compound be utilized in enantioselective drug synthesis?

this compound serves as a precursor for cyclopropa[1,2-c]benzindol-4-one (CBI) , a DNA-alkylating agent. Key steps include:

- Chiral resolution : Enantiomers (12S/12R) are synthesized from this compound derivatives, with 12S showing 10× higher DNA-binding affinity due to minor groove positioning .

- Application : CBI conjugates enable targeted alkylation of sequences like 5’-TGACCA-3’, useful in cancer therapy research .

Q. How do thermodynamic properties inform solvent selection for this compound reactions?

- Phase stability : The compound’s solid-phase enthalpy (−309.80 kJ/mol) favors crystallization in polar solvents (e.g., ethanol/water mixtures) .

- Solubility : High solubility in water (25 g/L at 25°C) and ether enables versatile reaction media, though acetonitrile is preferred for catalytic oxidations .

Q. Data Contradictions and Research Gaps

Q. Why do cytotoxicity studies report conflicting results for this compound isomers?

- Experimental variability : Studies using PC-12 cells vs. primary cortical neurons show differing toxicity thresholds due to metabolic differences .

- Oxidative stress models : AAPH (peroxyl radical generator) and glutamate (excitotoxicity) yield divergent EC₅₀ values, highlighting context-dependent activity .

Q. What computational tools predict this compound’s chromatographic behavior?

- Retention projection models : Nonlinear regression of logk vs. solvent composition predicts HPLC retention times (±2% accuracy) but requires calibration with 19 reference compounds (e.g., diphenylamine, curcumin) .

- Limitations : Co-elution risks exist for structurally similar diols (e.g., 1,5- vs. 1,8-naphthalenediol), necessitating tandem MS validation .

Q. Methodological Recommendations

- Synthetic optimization : Prioritize catalytic oxidation (NHPI/AIBN) for scalability .

- Toxicity screening : Use primary neurons and multiple stressors (AAPH, glutamate) to capture full bioactivity profiles .

- Analytical rigor : Combine HPLC, IR, and MS with thermodynamic data to resolve isomer ambiguities .

属性

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。